molecular formula C19H24N4O2 B15113549 3-Tert-butyl-6-{[1-(pyridine-3-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine

3-Tert-butyl-6-{[1-(pyridine-3-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine

Cat. No.: B15113549
M. Wt: 340.4 g/mol
InChI Key: PFFARCVRKTVAQX-UHFFFAOYSA-N
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Description

3-Tert-butyl-6-{[1-(pyridine-3-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine is a complex organic compound that features a pyridazine ring substituted with a tert-butyl group and a methoxy group linked to a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Tert-butyl-6-{[1-(pyridine-3-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine typically involves multiple steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound under acidic conditions.

    Introduction of the Tert-butyl Group: The tert-butyl group is introduced via alkylation using tert-butyl halides in the presence of a strong base.

    Attachment of the Methoxy Group: The methoxy group is introduced through a nucleophilic substitution reaction using methanol and a suitable leaving group.

    Coupling with Pyrrolidine: The final step involves coupling the pyridazine derivative with a pyrrolidine derivative through a condensation reaction, often facilitated by a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-Tert-butyl-6-{[1-(pyridine-3-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Methanol for nucleophilic substitution, halides for electrophilic substitution.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

3-Tert-butyl-6-{[1-(pyridine-3-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: The compound can be used to study the interactions of pyridazine derivatives with biological targets.

    Industrial Applications: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-Tert-butyl-6-{[1-(pyridine-3-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridazine ring can interact with active sites of enzymes, potentially inhibiting their activity. The pyrrolidine moiety may enhance binding affinity and specificity, while the tert-butyl and methoxy groups can modulate the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    3-Tert-butyl-6-methoxypyridazine: Lacks the pyrrolidine moiety, resulting in different biological activity.

    6-{[1-(Pyridine-3-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine: Lacks the tert-butyl group, affecting its pharmacokinetic properties.

    3-Tert-butyl-6-{[1-(pyridine-3-carbonyl)pyrrolidin-3-yl]methoxy}pyrimidine: Contains a pyrimidine ring instead of a pyridazine ring, leading to different chemical reactivity and biological activity.

Uniqueness

3-Tert-butyl-6-{[1-(pyridine-3-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the pyridazine ring, tert-butyl group, methoxy group, and pyrrolidine moiety makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C19H24N4O2

Molecular Weight

340.4 g/mol

IUPAC Name

[3-[(6-tert-butylpyridazin-3-yl)oxymethyl]pyrrolidin-1-yl]-pyridin-3-ylmethanone

InChI

InChI=1S/C19H24N4O2/c1-19(2,3)16-6-7-17(22-21-16)25-13-14-8-10-23(12-14)18(24)15-5-4-9-20-11-15/h4-7,9,11,14H,8,10,12-13H2,1-3H3

InChI Key

PFFARCVRKTVAQX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NN=C(C=C1)OCC2CCN(C2)C(=O)C3=CN=CC=C3

Origin of Product

United States

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